molecular formula C23H24N2O5S B11620557 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide

Cat. No.: B11620557
M. Wt: 440.5 g/mol
InChI Key: MQYMNPFZURJABI-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoindole core, sulfonamide group, and dimethoxyphenyl substituent, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multiple steps:

    Formation of the Benzoindole Core: This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole structure.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Dimethoxyphenyl Ethyl Group: This step involves a nucleophilic substitution reaction where the dimethoxyphenyl ethyl group is attached to the nitrogen atom of the indole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles like nitronium ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitronium tetrafluoroborate in acetonitrile.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro-substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide may exhibit interesting bioactivity due to its structural similarity to various bioactive molecules. It could be studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its sulfonamide group is known for antibacterial properties, and the indole core is a common motif in many pharmacologically active compounds.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes with sulfonamide-binding sites or receptors that interact with indole derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar in structure but lacks the indole core and sulfonamide group.

    3,4-Dimethoxyphenylethylamine: Contains the dimethoxyphenyl ethyl group but lacks the indole and sulfonamide functionalities.

    Sulfonamide derivatives: Various sulfonamide compounds with different aromatic or aliphatic substituents.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide is unique due to its combination of a benzoindole core, sulfonamide group, and dimethoxyphenyl substituent. This unique structure may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-2-oxobenzo[cd]indole-6-sulfonamide

InChI

InChI=1S/C23H24N2O5S/c1-4-25-18-9-11-21(16-6-5-7-17(22(16)18)23(25)26)31(27,28)24-13-12-15-8-10-19(29-2)20(14-15)30-3/h5-11,14,24H,4,12-13H2,1-3H3

InChI Key

MQYMNPFZURJABI-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NCCC4=CC(=C(C=C4)OC)OC)C=CC=C3C1=O

Origin of Product

United States

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